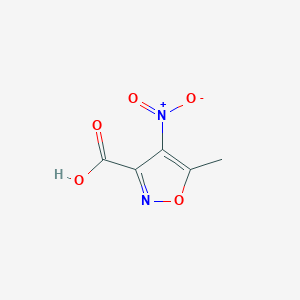
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride
Descripción general
Descripción
“(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride” is a derivative of glycine . It has a molecular weight of 193.67 and its molecular formula is C8H16ClNO2 . This compound is a solid, white to off-white in color .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride” is represented by the formula C8H16ClNO2 . This indicates that the molecule is composed of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride” is a solid substance that appears white to off-white . It has a molecular weight of 193.67 and a molecular formula of C8H16ClNO2 .Aplicaciones Científicas De Investigación
Anesthetic Use in Pediatrics
One application of a similar compound, 2-(0T chlorophenyl) -2(methyl amino) cyclohexanone hydrochloride, is in pediatric anesthesia, particularly for burn victims. This compound, referred to as CI-581, has been useful due to its short-acting anesthetic properties (Wilson, Nichols, & McCoy, 1967).
Synthesis of Amino Acid Esters
Another relevant area is the synthesis of amino acid methyl ester hydrochlorides, which includes compounds like (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. These compounds are synthesized via the reaction of amino acids with methanol in the presence of trimethylchlorosilane, applicable for both natural and synthetic amino acids (Li & Sha, 2008).
Biomedical Applications
Research on phosphazene derivatives with amino acid esters, including compounds like (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, shows potential for biomedical applications. These compounds exhibit thermosensitive properties, degrade into harmless products such as amino acids and phosphates, and their lower critical solution temperatures (LCSTs) are around body temperature, making them suitable for medical use (Uslu et al., 2017).
Enhanced Raman Spectroscopy
The use of L-cysteine methyl ester hydrochloride, a compound related to (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, has been studied for surface-enhanced Raman spectroscopy (SERS) analysis of explosives. This compound enhances the detection sensitivity of certain explosive compounds in various water sources (Xu et al., 2011).
Anticancer Research
Amino acid derivatives, including methyl esters, have been explored in anticancer research. Specifically, certain S-glycosyl and S-alkyl derivatives of amino acid methyl esters exhibit significant anticancer activities in vitro (Saad & Moustafa, 2011).
Local Anesthetic Activity
The ortho-(Cyclopentyl)-aniline derivatives, which can be related to (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, have been synthesized and evaluated for their local anesthetic activity. This research contributes to the development of new anesthetic compounds (Gataullin et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFEOSHQDCMLN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679953 | |
| Record name | Methyl (2S)-amino(cyclopentyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | |
CAS RN |
14328-62-2 | |
| Record name | Cyclopentaneacetic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14328-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-amino(cyclopentyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)




![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)